N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Description
N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine: is a complex organic compound that features a combination of isoquinoline, piperidine, and pyridine moieties
Properties
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-30-16-15-28-13-8-22(9-14-28)19-29(18-21-5-10-26-11-6-21)20-24-4-2-3-23-17-27-12-7-25(23)24/h2-7,10-12,17,22H,8-9,13-16,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLUUUSYNMADFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CC2=CC=NC=C2)CC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine typically involves multi-step organic reactions. The process may include:
Formation of Isoquinoline Derivative: Starting with isoquinoline, a suitable alkylation reaction introduces the 5-ylmethyl group.
Piperidine Derivative Synthesis: The piperidine ring is functionalized with a 2-methoxyethyl group through nucleophilic substitution.
Pyridine Derivative Synthesis: Pyridine is alkylated to introduce the 4-ylmethyl group.
Coupling Reactions: The final step involves coupling the isoquinoline, piperidine, and pyridine derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.
Purification: Employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of new alkyl or aryl groups.
Scientific Research Applications
N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine has several research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.
Biological Studies: Investigating its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Studying its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.
Industrial Applications: Use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-ylmethyl)-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(isoquinolin-5-ylmethyl)-1-[1-(2-hydroxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
- N-(isoquinolin-5-ylmethyl)-1-[1-(2-ethoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Uniqueness
- Structural Features : The presence of the 2-methoxyethyl group in the piperidine ring distinguishes it from similar compounds.
- Biological Activity : This unique structural feature may confer different pharmacological properties, making it a valuable compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
